![molecular formula C20H18N2O6 B15001757 methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B15001757.png)
methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-[2-(1H-indol-3-yl)-2-oxoacetamido]-4,5-dimethoxybenzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and their presence in many natural products and pharmaceuticals . This compound features an indole moiety, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of methyl 2-[2-(1H-indol-3-yl)-2-oxoacetamido]-4,5-dimethoxybenzoate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene to form an intermediate, which is then further reacted to form the desired indole derivative . Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Methyl 2-[2-(1H-indol-3-yl)-2-oxoacetamido]-4,5-dimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[2-(1H-indol-3-yl)-2-oxoacetamido]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-[2-(1H-indol-3-yl)-2-oxoacetamido]-4,5-dimethoxybenzoate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their inhibitory effects on tubulin polymerization.
The uniqueness of methyl 2-[2-(1H-indol-3-yl)-2-oxoacetamido]-4,5-dimethoxybenzoate lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H18N2O6 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C20H18N2O6/c1-26-16-8-12(20(25)28-3)15(9-17(16)27-2)22-19(24)18(23)13-10-21-14-7-5-4-6-11(13)14/h4-10,21H,1-3H3,(H,22,24) |
InChI Key |
KIORYDYJRVMWGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C(=O)C2=CNC3=CC=CC=C32)OC |
Origin of Product |
United States |
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